An In-depth Technical Guide on the Core Chemical Properties of 1-Hydroxymethyl-4-oxoadamantane
An In-depth Technical Guide on the Core Chemical Properties of 1-Hydroxymethyl-4-oxoadamantane
Introduction
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties such as high thermal stability, lipophilicity, and metabolic stability. 1-Hydroxymethyl-4-oxoadamantane is a disubstituted adamantane derivative featuring a hydroxymethyl group at a bridgehead position (C-1) and a ketone at a secondary carbon (C-4). This combination of functional groups makes it a potentially valuable building block for the synthesis of more complex molecules with tailored biological activities. The hydroxymethyl group can be a site for esterification or etherification, while the ketone can undergo various nucleophilic additions and reductions.
Proposed Synthesis
A plausible synthetic route to 1-Hydroxymethyl-4-oxoadamantane could commence from 1-adamantanecarboxylic acid. This approach would involve the protection of the carboxylic acid, followed by oxidation at the C-4 position to introduce the ketone, and subsequent reduction of the protected carboxyl group to the desired hydroxymethyl functionality.
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of 1-Hydroxymethyl-4-oxoadamantane.
Physicochemical Properties
The following table summarizes the estimated and known properties of 1-Hydroxymethyl-4-oxoadamantane and its close structural analogs. These values provide a basis for understanding the likely characteristics of the target compound.
| Property | 1-Hydroxymethyl-4-oxoadamantane (Estimated) | 4-Oxoadamantane-1-carboxylic acid[1][2][3] | 3-(Hydroxymethyl)adamantan-1-ol |
| IUPAC Name | (4-oxoadamantan-1-yl)methanol | 4-oxoadamantane-1-carboxylic acid[1] | 3-(hydroxymethyl)adamantan-1-ol |
| Molecular Formula | C11H16O2 | C11H14O3[1][3] | C11H18O2 |
| Molecular Weight | 180.24 g/mol | 194.23 g/mol [1][3] | 182.26 g/mol |
| Melting Point | Not available | 170 - 172 °C[4] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone. | Not available | Not available |
Spectroscopic Data
While experimental spectra for 1-Hydroxymethyl-4-oxoadamantane are not available, the expected key spectroscopic features can be predicted based on the analysis of related adamantane derivatives.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show distinct signals for the adamantane cage carbons, the hydroxymethyl carbon, and the carbonyl carbon. Based on data for substituted adamantanes, the following chemical shifts can be anticipated:
| Carbon Environment | Expected Chemical Shift (ppm) |
| C =O (Ketone) | 205 - 220 |
| -C H₂OH | 60 - 70 |
| Bridgehead C -CH₂OH | 35 - 45 |
| Other Bridgehead C H | 25 - 35 |
| C H₂ (cage) | 30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of 1-Hydroxymethyl-4-oxoadamantane would be characterized by the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching vibration |
| C-H (adamantane) | 2850 - 3000 | Stretching vibrations |
| C=O (ketone) | 1700 - 1725 | Stretching vibration |
| C-O (alcohol) | 1000 - 1260 | Stretching vibration |
Experimental Protocols
The following is a general experimental protocol for the synthesis of a disubstituted adamantane derivative, which can be adapted for the synthesis of 1-Hydroxymethyl-4-oxoadamantane.
Synthesis of Methyl 4-oxo-1-adamantanecarboxylate (Intermediate)
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Esterification of 1-Adamantanecarboxylic Acid: To a solution of 1-adamantanecarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain methyl 1-adamantanecarboxylate.
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Oxidation to Ketone: Dissolve methyl 1-adamantanecarboxylate in glacial acetic acid. Add chromium trioxide in portions while maintaining the temperature below 40 °C. Stir the mixture at room temperature for 24 hours. Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Reduction to 1-Hydroxymethyl-4-oxoadamantane
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Lithium Aluminum Hydride Reduction: To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 4-oxo-1-adamantanecarboxylate in THF dropwise. Stir the mixture at room temperature for 4 hours. Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-Hydroxymethyl-4-oxoadamantane.
A generalized workflow for a chemical synthesis experiment is depicted below:
Caption: A typical workflow for a chemical synthesis experiment.
Conclusion
While direct experimental data on 1-Hydroxymethyl-4-oxoadamantane is scarce, its chemical properties can be reasonably inferred from the extensive literature on adamantane chemistry. The presence of both a hydroxymethyl and a keto group on the rigid adamantane scaffold makes it a promising candidate for further chemical exploration and development in various scientific fields. The proposed synthetic route and predicted spectroscopic data in this guide offer a solid foundation for researchers and drug development professionals interested in this and related molecules. Further experimental validation is necessary to confirm these properties.
